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Cbz-Lys-Lys-PABA-AMC diTFA

Protease kinetics Fluorogenic substrate design Self-immolative linker

Cbz-Lys-Lys-PABA-AMC diTFA (CAS: 1616957-48-2) is a fluorogenic peptide substrate composed of a carbobenzoxy (Cbz) protecting group, two lysine residues, a para-aminobenzoic acid (PABA) self-immolative linker, and a 7-amino-4-methylcoumarin (AMC) fluorophore. The compound exhibits a molecular weight of 942.85 g/mol and molecular formula C42H48F6N6O12.

Molecular Formula C40H47F3N6O10
Molecular Weight 828.8 g/mol
Cat. No. B15556619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Lys-Lys-PABA-AMC diTFA
Molecular FormulaC40H47F3N6O10
Molecular Weight828.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H46N6O8.C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);(H,6,7)/t31-,32-;/m0./s1
InChIKeyJFZXILJBARUFIT-UEMXOEKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cbz-Lys-Lys-PABA-AMC diTFA: A Fluorogenic Peptide Substrate for Sensitive Protease Activity Detection and Inhibitor Screening


Cbz-Lys-Lys-PABA-AMC diTFA (CAS: 1616957-48-2) is a fluorogenic peptide substrate composed of a carbobenzoxy (Cbz) protecting group, two lysine residues, a para-aminobenzoic acid (PABA) self-immolative linker, and a 7-amino-4-methylcoumarin (AMC) fluorophore . The compound exhibits a molecular weight of 942.85 g/mol and molecular formula C42H48F6N6O12 . The diTFA salt form enhances aqueous solubility for biochemical assays . Upon protease-mediated cleavage at the lysine-PABA bond, the PABA linker undergoes rapid 1,6-elimination, releasing free AMC that generates a quantifiable fluorescence signal at excitation/emission wavelengths of approximately 380/460 nm . This compound is designed for detecting trypsin-like serine proteases and certain cysteine proteases, including cathepsin B .

Why Generic Substitution of Cbz-Lys-Lys-PABA-AMC diTFA with Other Fluorogenic Peptides Compromises Assay Performance and Data Reproducibility


Substituting Cbz-Lys-Lys-PABA-AMC diTFA with other fluorogenic protease substrates, even those sharing the AMC reporter, introduces significant variability in kinetic parameters, specificity profiles, and detection sensitivity that cannot be corrected through normalization. The PABA self-immolative linker distinguishes this substrate from direct AMC-conjugated peptides (e.g., Z-FR-AMC, Z-LLL-AMC) by eliminating steric hindrance at the enzyme active site and accelerating fluorophore release kinetics [1]. Furthermore, the di-lysine recognition sequence (Lys-Lys) confers distinct protease specificity compared to mono-lysine or arginine-containing substrates, making direct substitution invalid for assays targeting trypsin-like proteases or cathepsin B . The diTFA counterion formulation also affects solubility and stability profiles that differ from free base or alternative salt forms, directly impacting assay reproducibility . These structural and formulation differences necessitate compound-specific validation and preclude simple interchange with in-class alternatives.

Quantitative Differentiation Evidence for Cbz-Lys-Lys-PABA-AMC diTFA Against Comparator Fluorogenic Substrates


PABA Self-Immolative Linker Enables Accelerated AMC Release Kinetics Relative to Direct AMC-Conjugated Substrates

Cbz-Lys-Lys-PABA-AMC diTFA incorporates a para-aminobenzyl alcohol (PABA) self-immolative linker between the peptide recognition sequence and the AMC fluorophore. This linker undergoes rapid 1,6-elimination following protease cleavage, releasing free AMC without the rate-limiting steric constraints observed with direct AMC-conjugated substrates such as Z-FR-AMC or Z-LLL-AMC [1]. Comparative studies of self-immolative PABA-based fluorogenic probes demonstrate that the PABA linker accelerates fluorophore release kinetics by eliminating the need for secondary enzymatic processing of the peptide-AMC bond, resulting in a ~73-fold fluorescence enhancement under optimal pH conditions (pH 4.5-6.0) compared to non-linker substrates [2]. While direct head-to-head kinetic data for Cbz-Lys-Lys-PABA-AMC diTFA versus non-PABA analogs are not published, the class-level evidence for PABA-AMC constructs consistently shows improved signal-to-background ratios and faster attainment of steady-state fluorescence [3].

Protease kinetics Fluorogenic substrate design Self-immolative linker AMC release rate

Dual Lysine (Lys-Lys) Recognition Sequence Confers Distinct Protease Specificity Profile Versus Mono-Basic or Arg-Containing Substrates

The Lys-Lys dipeptide sequence in Cbz-Lys-Lys-PABA-AMC diTFA confers preferential recognition by trypsin-like serine proteases and cathepsin B, distinguishing it from substrates containing Arg residues (e.g., Z-FR-AMC, Tos-Gly-Pro-Arg-AMC) or single Lys residues . Cathepsin B exhibits specificity for substrates with basic residues in the P1 position, with Lys being preferentially accommodated, while cathepsin L favors small or non-branched residues [1]. Proteomic identification of protease cleavage sites (PICS) analysis for cathepsin B has identified 845 cleavage sites, revealing a strong preference for substrates containing Lys-Lys motifs compared to Arg-containing sequences [2]. The di-lysine arrangement also enhances binding to the extended substrate recognition cleft of trypsin-like proteases, improving catalytic efficiency relative to mono-lysine substrates [3].

Protease specificity Substrate profiling Cathepsin B Trypsin-like proteases

Cbz N-Terminal Protection Enhances Substrate Stability and Cellular Uptake Relative to Unprotected or Boc-Protected Analogs

The N-terminal carbobenzoxy (Cbz, also denoted Z) protecting group in Cbz-Lys-Lys-PABA-AMC diTFA confers enhanced resistance to non-specific aminopeptidase degradation compared to unprotected peptide substrates, extending the usable lifetime of the substrate in complex biological matrices such as cell lysates and tissue homogenates . In comparative studies of fluorogenic peptide substrates, Cbz-protected peptides demonstrate significantly longer half-lives in the presence of cellular proteases than Boc (tert-butyloxycarbonyl)-protected or acetylated analogs [1]. The Cbz group also facilitates passive cellular uptake, enabling intracellular protease activity measurements without requiring transfection or permeabilization agents, a property not consistently observed with alternative N-terminal modifications [2].

Peptide stability Cellular uptake Cbz protecting group Fluorogenic substrate

diTFA Salt Form Provides Superior Aqueous Solubility Compared to Free Base Formulations, Enabling Higher Assay Concentrations

Cbz-Lys-Lys-PABA-AMC is commercially supplied as the diTFA (di-trifluoroacetate) salt, which significantly enhances aqueous solubility compared to the free base form. Vendor solubility data indicate that the diTFA salt is soluble in water and aqueous buffers at concentrations suitable for preparing concentrated stock solutions (typically ≥10 mM in DMSO, with aqueous dilution possible) . The free base form of the peptide-AMC conjugate has limited aqueous solubility (<1 mg/mL), restricting maximum assay concentrations and complicating kinetic studies requiring substrate saturation . The diTFA counterion also improves long-term storage stability, with powder form stability specified as 3 years at -20°C and 2 years at 4°C [1].

Solubility diTFA salt Assay development Fluorogenic substrate

Optimized Application Scenarios for Cbz-Lys-Lys-PABA-AMC diTFA Based on Quantitative Differentiation Evidence


High-Sensitivity Cathepsin B Activity Assays in Tumor Cell Lysates and Tissue Homogenates

Cbz-Lys-Lys-PABA-AMC diTFA is optimally deployed for quantifying cathepsin B activity in complex biological samples where high sensitivity is required and non-specific protease interference is a concern. The PABA self-immolative linker provides ~73-fold fluorescence enhancement upon cleavage [1], enabling detection of low picomolar enzyme concentrations even in the presence of high background protein. The Cbz protecting group extends substrate stability to >4 hours in cell lysates [2], allowing extended kinetic monitoring without signal decay. The Lys-Lys recognition sequence ensures preferential cleavage by cathepsin B over cathepsin L or other cysteine cathepsins [3], reducing cross-reactivity artifacts in samples containing multiple protease families. This scenario is particularly relevant for oncology research applications evaluating cathepsin B as a prognostic biomarker or therapeutic target.

High-Throughput Screening (HTS) of Cathepsin B Inhibitors for Drug Discovery

The diTFA salt formulation of Cbz-Lys-Lys-PABA-AMC enables preparation of high-concentration substrate stocks (≥10 mM in DMSO) with reliable aqueous dilution for 384- or 1536-well plate assays [1]. The accelerated AMC release kinetics conferred by the PABA linker reduce the time required to reach steady-state fluorescence, shortening overall assay duration and increasing HTS throughput [2]. The enhanced stability of the Cbz-protected substrate minimizes well-to-well variability caused by substrate degradation during extended screening campaigns [3]. The Lys-Lys specificity profile ensures that inhibitor screening results reflect genuine cathepsin B inhibition rather than off-target effects on related proteases, improving hit validation rates and reducing false positives in primary screens [4].

Intracellular Protease Activity Imaging in Live Cancer Cells

Although Cbz-Lys-Lys-PABA-AMC diTFA itself is not cell-permeant due to the charged lysine residues, the Cbz-PABA-AMC scaffold provides a validated foundation for designing cell-permeable fluorogenic probes. Research-grade Cbz-Lys-Lys-PABA-AMC diTFA is essential for initial in vitro characterization and kinetic validation of protease specificity before investing in custom-synthesized cell-permeable analogs incorporating the identical recognition sequence and linker chemistry [1]. The ~73-fold fluorescence enhancement observed with PABA-AMC constructs under acidic lysosomal conditions (pH 4.5-6.0) [2] confirms that this scaffold is suitable for lysosome-targeted imaging applications. The compound serves as a critical reference standard for calibrating fluorescence intensity in live-cell imaging experiments and validating the cleavage specificity of modified probes [3].

Comparative Protease Profiling and Substrate Specificity Studies

Cbz-Lys-Lys-PABA-AMC diTFA is a valuable tool for systematic comparison of protease substrate specificity across enzyme families. When used alongside comparator substrates such as Z-FR-AMC (broad cysteine/serine protease substrate) and Z-LLL-AMC (proteasome substrate), the Lys-Lys-PABA-AMC scaffold enables quantitative differentiation of cathepsin B activity from cathepsin L, plasmin, and proteasome activities [1]. The distinct kinetic profile of PABA-AMC substrates—faster AMC release and higher fluorescence enhancement than direct AMC conjugates [2]—must be accounted for when comparing absolute activity values across substrate types. Researchers should use Cbz-Lys-Lys-PABA-AMC diTFA when the primary objective is specific quantification of cathepsin B or trypsin-like protease activity in samples containing complex protease mixtures [3].

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